Sudan III

Content Navigation

Clinical labs and industrial dyers require a validated stain for fecal fat screening and exact orange-red color. Sudan III directly solves these: • Enables rapid qualitative fecal fat screening, bypassing 72-hour stool collection logistics. • High specificity for neutral triglycerides vs. fatty acids via pH/heat adjustments; no phospholipid background (unlike Sudan Black B). • Distinct absorption at ~507-510 nm provides precise orange-red matching for waxes, oils, and acrylic emulsions. • Melting peak at 175.1°C supports advanced supramolecular polymer and sensor fabrication.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

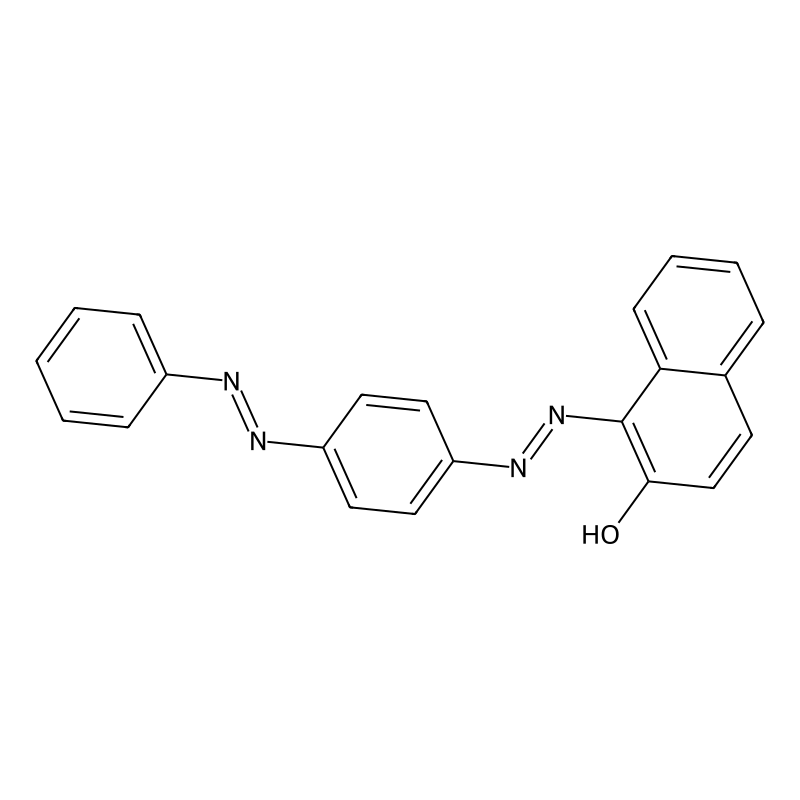

Canonical SMILES

Purity

Package Size

Sudan III (CAS 85-86-9) is a fat-soluble diazo lysochrome dye widely procured for its high affinity to neutral triglycerides and its distinct orange-red chromatic profile. In clinical and histological laboratories, it serves as the established standard for qualitative fecal fat screening and specific neutral lipid visualization, differentiating itself from broader-spectrum lipid dyes [1]. Industrially, its solubility in non-polar solvents, oils, and waxes makes it a critical colorant for hydrocarbon products and acrylic emulsions where a specific orange-red hue is required over deeper scarlet alternatives[2]. Its predictable thermal behavior and specific partition coefficients ensure high reproducibility in both diagnostic assays and advanced supramolecular polymer formulations [3].

Research Fit

References

- [1] Khouri MR, Huang G, Shiau YF. Sudan stain of fecal fat: new insight into an old test. Gastroenterology. 1989 Feb;96(2 Pt 1):421-7.

- [2] Sudan III - Dyes for Histology. StainsFile Database.

- [3] Nanorod formation of cyclodextrin-covered sudan dyes through supramolecular self-assembly. Journal of Coordination Chemistry, 2013.

Substituting Sudan III with related lysochrome dyes disrupts established diagnostic protocols and alters industrial chromatic outputs. While Oil Red O and Sudan IV provide a more intense, deeper red stain, they cannot be used as direct drop-in replacements for standardized clinical fecal fat assays (steatorrhea screening), which rely on Sudan III's specific matrix compatibility and historical validation for differentiating neutral triglycerides from fatty acids [1]. Furthermore, substituting with Sudan Black B results in a loss of specificity; Sudan Black B stains structural phospholipids and sterols, introducing unacceptable background noise in assays requiring strict isolation of neutral lipid droplets [2]. Industrially, the ~10 nm shift in absorption maximum between Sudan III and its analogs means generic substitution will fail to meet precise orange-red color matching requirements in waxes and polymers [3].

Substitution Risk

Diagnostic Matrix Specificity in Fecal Fat Screening

In clinical diagnostics, Sudan III provides specific qualitative differentiation of lipid classes that quantitative baselines cannot achieve. When applied to fecal matrices, Sudan III without acidification identifies neutral triglycerides, while a 'split fat' stain with acidification and heating identifies both triglycerides and fatty acids [1]. In contrast, the 72-hour quantitative fecal fat baseline measures total saponified fatty acids but cannot differentiate the primary sources [1].

| Evidence Dimension | Lipid class differentiation in clinical matrix |

| Target Compound Data | Sudan III: Differentiates triglycerides (neutral stain) from fatty acids (split stain) |

| Comparator Or Baseline | 72-hour quantitative test: Yields a single undifferentiated total fatty acid value |

| Quantified Difference | Sudan III isolates specific lipid sources; 72-hour test provides only total saponified content |

| Conditions | Fecal matrix with and without acidification/heating |

Essential for clinical labs procuring reagents for steatorrhea screening where qualitative differentiation of malabsorption sources is required.

Target Specificity for Neutral Triglycerides vs. Broad Lipids

Sudan III is highly specific to neutral triglycerides, making it the preferred choice for isolating neutral lipid signals in histological workflows. Unlike Sudan Black B, which is slightly basic and combines with acidic groups in phospholipids to form dye-lipid complexes, Sudan III does not stain structural phospholipids or cholesteryl esters under standard conditions[1].

| Evidence Dimension | Lipid class affinity |

| Target Compound Data | Sudan III: Specific to neutral triglycerides |

| Comparator Or Baseline | Sudan Black B: Stains neutral fats, phospholipids, and sterols |

| Quantified Difference | Sudan III avoids false positives from cellular membrane phospholipids |

| Conditions | Standard histological lipid staining workflows |

Buyers needing targeted visualization of neutral triglycerides should procure Sudan III to avoid background interference from structural cellular lipids.

Optical Properties and Chromatic Output for Industrial Coloring

For industrial applications requiring specific chromaticity, Sudan III offers a distinct optical profile compared to its closest analogs. Sudan III exhibits an absorption maximum at ~507-510 nm, yielding a characteristic orange-red hue [1]. In contrast, Sudan IV and Oil Red O exhibit absorption maxima at ~520 nm and ~518 nm, respectively, resulting in a deeper scarlet-red color [1].

| Evidence Dimension | Absorption maximum and visual hue |

| Target Compound Data | Sudan III: Absorption max ~507-510 nm (orange-red) |

| Comparator Or Baseline | Sudan IV / Oil Red O: Absorption max ~518-520 nm (deep scarlet-red) |

| Quantified Difference | ~10 nm blue-shift in peak absorption for Sudan III |

| Conditions | Standard non-polar solvent or lipid matrix |

Dictates procurement for industrial polymer, wax, and oil coloring where precise orange-red color matching is required over deeper red analogs.

Thermal Behavior and Supramolecular Encapsulation Stability

In advanced materials formulation, Sudan III demonstrates distinct thermal stability profiles when encapsulated in cyclodextrin inclusion complexes. Thermal analysis reveals that the native endothermic melting peak of Sudan III occurs at 175.1°C, compared to 173.7°C for Sudan IV [1]. When complexed with α-cyclodextrin, Sudan III forms crystalline nanorods with specific endothermic peaks (120.8°C, 220.1°C) that differ significantly from Sudan IV complexes[1].

| Evidence Dimension | Native and complexed endothermic melting peaks |

| Target Compound Data | Sudan III: Native melting at 175.1°C; α-CD complex peaks at 120.8°C, 220.1°C |

| Comparator Or Baseline | Sudan IV: Native melting at 173.7°C; α-CD complex peaks at 121.0°C, 221.0°C |

| Quantified Difference | 1.4°C higher native melting point and distinct supramolecular thermal transitions |

| Conditions | Differential thermal analysis of α-cyclodextrin inclusion complexes |

Relevant for materials scientists selecting specific dye precursors for thermally stable supramolecular polymers or encapsulated optical sensors.

Clinical Diagnostics: Fecal Fat Screening for Steatorrhea

Directly leveraging its ability to differentiate neutral triglycerides from fatty acids via pH and heat adjustments, Sudan III is the reagent of choice for qualitative microscopic screening of fecal fat [1]. It is procured by clinical laboratories to rapidly assess lipid malabsorption without the logistical burden of 72-hour stool collections.

Targeted Histological Staining of Neutral Lipids

Because it lacks the broad phospholipid affinity of Sudan Black B, Sudan III is ideal for histological workflows where researchers must isolate neutral triglyceride droplets[2]. It is frequently procured for analyzing lipid accumulation in adipocytes and liver sections without background membrane staining.

Industrial Coloring of Non-Polar Matrices

Driven by its specific absorption maximum (~507-510 nm), Sudan III is procured for industrial dyeing of waxes, oils, hydrocarbon products, and acrylic emulsions [3]. It is the optimal choice when a specific orange-red chromaticity is required, rather than the deep scarlet produced by Sudan IV or Oil Red O.

Fabrication of Supramolecular Optical Sensors

Based on its distinct thermal stability (melting peak at 175.1°C) and ability to form well-defined crystalline nanorods when encapsulated in cyclodextrin, Sudan III is utilized in advanced materials science [4]. It serves as a functional precursor for developing photo-responsive composite films and supramolecular optical sensors.

Application Fit

References

- [1] Khouri MR, Huang G, Shiau YF. Sudan stain of fecal fat: new insight into an old test. Gastroenterology. 1989 Feb;96(2 Pt 1):421-7.

- [2] 5 Ways To Make The Sudan Test More Approachable to Students. Labster Biochemical Testing Guide.

- [3] Sudan III - Dyes for Histology. StainsFile Database.

- [4] Nanorod formation of cyclodextrin-covered sudan dyes through supramolecular self-assembly. Journal of Coordination Chemistry, 2013.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 174 of 250 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 76 of 250 companies with hazard statement code(s):;

H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (43.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (55.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

2: Gasparin FRS, Carreño FO, Mewes JM, Gilglioni EH, Pagadigorria CLS, Natali MRM, Utsunomiya KS, Constantin RP, Ouchida AT, Curti C, Gaemers IC, Elferink RPJO, Constantin J, Ishii-Iwamoto EL. Sex differences in the development of hepatic steatosis in cafeteria diet-induced obesity in young mice. Biochim Biophys Acta. 2018 Jul;1864(7):2495-2509. doi: 10.1016/j.bbadis.2018.04.004. Epub 2018 Apr 10. PubMed PMID: 29653185.

3: Asano N, Hampel U, Garreis F, Schröder A, Schicht M, Hammer CM, Paulsen F. Differentiation Patterns of Immortalized Human Meibomian Gland Epithelial Cells in Three-Dimensional Culture. Invest Ophthalmol Vis Sci. 2018 Mar 1;59(3):1343-1353. doi: 10.1167/iovs.17-23266. PubMed PMID: 29625457.

4: Song YZ, Zhang XX, Liu JJ, Fang F, Wu ZY. Electrokinetic stacking of electrically neutral analytes with paper-based analytical device. Talanta. 2018 May 15;182:247-252. doi: 10.1016/j.talanta.2018.01.090. Epub 2018 Feb 2. PubMed PMID: 29501148.

5: Wu M, Li P, Zhu Q, Wu M, Li H, Lu F. Functional paper-based SERS substrate for rapid and sensitive detection of Sudan dyes in herbal medicine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 5;196:110-116. doi: 10.1016/j.saa.2018.02.014. Epub 2018 Feb 6. PubMed PMID: 29438940.

6: Ju J, Huang Q, Sun J, Jin Y, Ma W, Song X, Sun H, Wang W. Correlation between PPAR-α methylation level in peripheral blood and inflammatory factors of NAFLD patients with DM. Exp Ther Med. 2018 Feb;15(2):1474-1478. doi: 10.3892/etm.2017.5530. Epub 2017 Nov 21. PubMed PMID: 29434731; PubMed Central PMCID: PMC5774500.

7: Farahzadi R, Fathi E, Mesbah-Namin SA, Zarghami N. Zinc sulfate contributes to promote telomere length extension via increasing telomerase gene expression, telomerase activity and change in the TERT gene promoter CpG island methylation status of human adipose-derived mesenchymal stem cells. PLoS One. 2017 Nov 16;12(11):e0188052. doi: 10.1371/journal.pone.0188052. eCollection 2017. PubMed PMID: 29145503; PubMed Central PMCID: PMC5690675.

8: Bazregar M, Rajabi M, Yamini Y, Arghavani-Beydokhti S, Asghari A. Centrifugeless dispersive liquid-liquid microextraction based on salting-out phenomenon followed by high performance liquid chromatography for determination of Sudan dyes in different species. Food Chem. 2018 Apr 1;244:1-6. doi: 10.1016/j.foodchem.2017.10.006. Epub 2017 Oct 4. PubMed PMID: 29120756.

9: Liu X, Qi X, Zhang L. 3D hierarchical magnetic hollow sphere-like CuFe(2)O(4) combined with HPLC for the simultaneous determination of Sudan I-IV dyes in preserved bean curd. Food Chem. 2018 Feb 15;241:268-274. doi: 10.1016/j.foodchem.2017.08.113. Epub 2017 Sep 1. PubMed PMID: 28958528.

10: Kaplas T, Matikainen A, Nuutinen T, Suvanto S, Vahimaa P, Svirko Y. Scalable fabrication of the graphitic substrates for graphene-enhanced Raman spectroscopy. Sci Rep. 2017 Aug 17;7(1):8561. doi: 10.1038/s41598-017-09308-9. PubMed PMID: 28819192; PubMed Central PMCID: PMC5561221.

11: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.

12: Li Y, Wang A, Bai Y, Wang S. Acriflavine-immobilized eggshell membrane as a new solid-state biosensor for Sudan I-IV detection based on fluorescence resonance energy transfer. Food Chem. 2017 Dec 15;237:966-973. doi: 10.1016/j.foodchem.2017.06.050. Epub 2017 Jun 8. PubMed PMID: 28764093.

13: Du SH, Zhang F, Yu YG, Chen CX, Wang HJ, Li DR. Sudden infant death from neonate carnitine palmitoyl transferase II deficiency. Forensic Sci Int. 2017 Sep;278:e41-e44. doi: 10.1016/j.forsciint.2017.06.020. Epub 2017 Jun 27. PubMed PMID: 28739175.

14: Bentahir Y, Elmarhoum S, Salghi R, Algarra M, Ríos A, Zougagh M. Dispersed synthesis of uniform Fe3O4 magnetic nanoparticles via in situ decomposition of iron precursor along cotton fibre for Sudan dyes analysis in food samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1853-1862. doi: 10.1080/19440049.2017.1357840. Epub 2017 Aug 8. PubMed PMID: 28722538.

15: Kumar P, Sakla R, Ghosh A, Jose DA. Reversible Colorimetric Sensor for Moisture Detection in Organic Solvents and Application in Inkless Writing. ACS Appl Mater Interfaces. 2017 Aug 2;9(30):25600-25605. doi: 10.1021/acsami.7b05335. Epub 2017 Jul 18. PubMed PMID: 28685565.

16: Weisz A, James IC, Tae CJ, Ridge CD, Ito Y. Determination of Sudan I and a newly synthesized Sudan III positional isomer in the color additive D&C Red No. 17 using high-performance liquid chromatography. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1831-1841. doi: 10.1080/19440049.2017.1347285. Epub 2017 Jul 12. PubMed PMID: 28665764.

17: Camargo RDS, Puccini C, Forti LC, de Matos CAO. Allogrooming, Self-Grooming, and Touching Behavior: Contamination Routes of Leaf-Cutting Ant Workers Using a Fat-Soluble Tracer Dye. Insects. 2017 Jun 9;8(2). pii: E59. doi: 10.3390/insects8020059. PubMed PMID: 28598375; PubMed Central PMCID: PMC5492073.

18: Wang T, Teng S, Zhang Y, Wang F, Ding H, Guo L. Role of mesenchymal stem cells on differentiation in steroid-induced avascular necrosis of the femoral head. Exp Ther Med. 2017 Feb;13(2):669-675. doi: 10.3892/etm.2016.3991. Epub 2016 Dec 22. PubMed PMID: 28352349; PubMed Central PMCID: PMC5348717.

19: Teng Y, Zhou Q. Adsorption behavior of Sudan I-IV on a coastal soil and their forecasted biogeochemical cycles. Environ Sci Pollut Res Int. 2017 Apr;24(11):10749-10758. doi: 10.1007/s11356-017-8723-0. Epub 2017 Mar 11. PubMed PMID: 28285350.

20: Benmassaoud Y, Villaseñor MJ, Salghi R, Jodeh S, Algarra M, Zougagh M, Ríos Á. Magnetic/non-magnetic argan press cake nanocellulose for the selective extraction of sudan dyes in food samples prior to the determination by capillary liquid chromatograpy. Talanta. 2017 May 1;166:63-69. doi: 10.1016/j.talanta.2017.01.041. Epub 2017 Jan 14. PubMed PMID: 28213259.

Explore Compound Types